An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Cyanophenyl)cyclobutanecarboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Cyanophenyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Cyanophenyl)cyclobutanecarboxylic acid is a unique molecule that stands at the intersection of several key areas in medicinal chemistry and materials science. Its rigid cyclobutane core, substituted with a polar cyanophenyl group and an acidic carboxylic acid moiety, imparts a distinct set of physicochemical properties that are of significant interest in drug design and the development of novel materials. The cyanophenyl group can act as a hydrogen bond acceptor and engage in dipole-dipole interactions, while the carboxylic acid provides a handle for salt formation, esterification, and amide bond coupling, making it a versatile building block.
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid, alongside detailed experimental protocols for their determination. As a Senior Application Scientist, the emphasis here is not just on the data itself, but on the scientific rationale behind the analytical techniques used to acquire it, ensuring a deep and practical understanding for researchers in the field.
Molecular Structure and Key Features
The structure of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid, with its combination of a non-planar saturated ring and a planar aromatic system, presents an interesting case for conformational analysis and intermolecular interactions.
Caption: Molecular Structure of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid.
Physicochemical Properties: A Tabulated Summary
Direct experimental data for 1-(4-Cyanophenyl)cyclobutanecarboxylic acid is not extensively available in the public domain. Therefore, the following table includes a combination of data from supplier information, predictions based on its chemical structure, and comparative data from structurally analogous compounds. This approach provides a scientifically grounded estimation of its properties.
| Property | Value (Predicted/Inferred) | Data Source/Analogy | Significance in Research and Drug Development |
| IUPAC Name | 1-(4-cyanophenyl)cyclobutane-1-carboxylic acid | - | Standardized nomenclature for unambiguous identification. |
| CAS Number | 1314710-36-5 | Fluorochem | Unique registry number for database searches and regulatory purposes. |
| Molecular Formula | C₁₂H₁₁NO₂ | - | Determines molecular weight and elemental composition. |
| Molecular Weight | 201.22 g/mol | - | Crucial for stoichiometric calculations in synthesis and formulation. |
| Melting Point | 80-90 °C (range for chloro analog) | Inferred from 1-(4-chlorophenyl)cyclobutanecarboxylic acid[1] | Indicates purity and the strength of the crystal lattice. A defined melting point is critical for solid dosage form development. |
| Boiling Point | > 300 °C (estimated) | Inferred from analogous aromatic carboxylic acids[1] | High boiling point is expected due to hydrogen bonding and molecular weight. Relevant for purification by distillation if applicable, though decomposition may occur. |
| pKa | ~4.3 (predicted) | Predicted for 1-(4-chlorophenyl)cyclobutanecarboxylic acid[1] | Governs the ionization state at different pH values, which profoundly impacts solubility, absorption, and interaction with biological targets. |
| LogP (XlogP) | 1.4 (predicted for cyclopropane analog) | PubChem (for 1-(4-cyanophenyl)cyclopropane-1-carboxylic acid)[2] | A measure of lipophilicity, which is a key determinant of a drug's ability to cross cell membranes (ADME properties). |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., Methanol, DMSO) | General properties of aromatic carboxylic acids[3] | Affects formulation strategies, bioavailability, and the choice of solvents for synthesis and analysis. |
Spectroscopic and Analytical Characterization
The unique structural features of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid give rise to a characteristic spectroscopic fingerprint. While a dedicated spectrum for this specific molecule is not publicly available, we can predict the key features based on the known absorptions of its constituent functional groups.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.
-
Carboxylic Acid O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[4][5]
-
Aromatic C-H Stretch: Sharp peaks will appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Sharp peaks will appear just below 3000 cm⁻¹.
-
Nitrile C≡N Stretch: A sharp, intense absorption should be observed in the range of 2220-2240 cm⁻¹, a region with few other interfering peaks.[6][7]
-
Carbonyl C=O Stretch: A strong, sharp peak is expected around 1700-1725 cm⁻¹ for the hydrogen-bonded carboxylic acid.[4][5]
-
Aromatic C=C Bending: Several peaks in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the 10-13 ppm range.[4]
-
Aromatic Protons: The protons on the cyanophenyl ring will appear as two doublets in the aromatic region (7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Cyclobutane Protons: The aliphatic protons of the cyclobutane ring will appear as complex multiplets in the upfield region, likely between 1.5 and 3.0 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): The carboxylic acid carbon will be observed in the downfield region, typically between 170-185 ppm.[4][5]
-
Nitrile Carbon (-C≡N): The nitrile carbon signal is expected in the 115-125 ppm range.[6][7]
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons, with the carbon attached to the cyano group and the carbon attached to the cyclobutane ring showing characteristic shifts.
-
Cyclobutane Carbons: The aliphatic carbons of the cyclobutane ring will appear in the upfield region of the spectrum. The quaternary carbon will be less intense than the CH₂ carbons.
-
Experimental Protocols for Physicochemical Property Determination
The following protocols are detailed, step-by-step methodologies for determining the key physicochemical properties of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid. The rationale behind each step is provided to ensure a thorough understanding of the experimental design.
Melting Point Determination (Capillary Method)
Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. Pure crystalline solids have a sharp, well-defined melting point range, while impurities tend to depress and broaden this range. The capillary method is a simple and widely used technique for this determination.[8]
Protocol:
-
Sample Preparation:
-
Ensure the sample of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid is completely dry by placing it in a desiccator under vacuum for at least 24 hours.
-
Finely pulverize a small amount of the dried sample using a mortar and pestle.
-
-
Capillary Tube Loading:
-
Take a capillary melting point tube (sealed at one end).
-
Press the open end of the capillary tube into the powdered sample until a small amount of solid (2-3 mm in height) is packed into the tube.[9]
-
Tap the sealed end of the tube gently on a hard surface to compact the sample at the bottom.
-
-
Measurement:
-
Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus.
-
Set the heating rate to a rapid increase (e.g., 10-15 °C per minute) to get an approximate melting point.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Prepare a new capillary tube with the sample.
-
Set the heating rate to a slow increase (1-2 °C per minute) as you approach the expected melting point.[10]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This is the melting point range.
-
Repeat the measurement at least two more times and calculate the average melting point range.
-
Caption: Workflow for pKa Determination by Potentiometric Titration.
Solubility Determination (Shake-Flask Method)
Rationale: Solubility is a critical parameter that affects a drug's dissolution rate and bioavailability. The shake-flask method is the "gold standard" for determining equilibrium solubility. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.
Protocol:
-
Sample Preparation:
-
Add an excess amount of solid 1-(4-Cyanophenyl)cyclobutanecarboxylic acid to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at pH 7.4, ethanol). The presence of excess solid is crucial to ensure equilibrium is reached.
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After equilibration, allow the vials to stand undisturbed for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.
-
Dilute the collected sample with a suitable solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The cyano and phenyl groups provide a strong chromophore for UV detection.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.
-
Conclusion
1-(4-Cyanophenyl)cyclobutanecarboxylic acid is a compound with significant potential in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective application. This guide has provided a detailed overview of these properties, leveraging a combination of available data, predictive methods, and established analytical protocols. By not only presenting the data but also elucidating the experimental rationale, this document aims to empower researchers to confidently work with and further explore the potential of this versatile molecule. The self-validating nature of the described protocols, grounded in fundamental chemical principles, ensures the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.
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